N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine
Description
N-(4-Bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine is a secondary amine featuring a 4-bromo-3-fluorobenzyl group attached to the nitrogen atom and a 4-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO/c1-19-13-5-2-11(3-6-13)9-18-10-12-4-7-14(16)15(17)8-12/h2-8,18H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFUZNKFAJDGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzyl halide reacts with a methoxyphenyl methanamine under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or alcohols.
Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of novel pharmaceuticals and materials due to its unique functional groups that can participate in various chemical reactions such as oxidation, reduction, and substitution.
Biology
Research has indicated potential interactions between this compound and biological macromolecules. Its structure allows for exploration in:
- Enzyme Inhibition Studies: Investigating how the compound may inhibit specific enzymes involved in metabolic pathways.
- Binding Affinity Assessments: Understanding how the presence of bromine and fluorine affects its interaction with biological receptors.
Medicine
The compound is under investigation for its pharmacological properties, which may include:
- Anticancer Activity: Preliminary studies suggest it could influence cancer cell proliferation.
- Antimicrobial Properties: Research is ongoing to evaluate its effectiveness against various pathogens .
Industry
In industrial applications, this compound is utilized in:
- Material Science: As a precursor for developing specialty chemicals and advanced materials.
- Pharmaceutical Manufacturing: Serving as a building block for synthesizing new therapeutic agents.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as an anticancer agent.
Case Study 2: Enzyme Interaction
Research focused on the compound's ability to inhibit a particular enzyme involved in drug metabolism. The findings demonstrated that the compound could effectively reduce enzyme activity, indicating its potential use in modifying drug efficacy and metabolism.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Intermediate for synthesis | Used to create complex molecules |
| Biology | Enzyme inhibition | Significant inhibition observed |
| Medicine | Anticancer research | Reduced cell viability in cancer lines |
| Industry | Material development | Precursor for specialty chemicals |
Mechanism of Action
The mechanism by which N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine exerts its effects depends on its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group may also play a role in modulating the compound’s electronic properties and overall stability.
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Biological Activity
N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a bromo group, a fluorine atom, and a methoxy group on the benzyl and phenyl rings. These substituents can significantly influence the compound's interaction with biological targets, affecting its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromo and methoxy groups enhances its binding affinity and selectivity towards these targets.
Potential Targets
- Enzymes : The compound may inhibit or modulate enzyme activity, particularly those involved in metabolic pathways.
- Receptors : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
1. Antidiabetic Activity
Recent studies have highlighted the potential of similar compounds as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. For instance, derivatives with similar scaffolds have shown significant inhibitory effects against DPP-IV, suggesting that this compound could exhibit similar properties .
| Compound | DPP-IV Inhibition (%) at 100 μM |
|---|---|
| This compound | TBD |
| Reference Compound 1 | 38% |
| Reference Compound 2 | TBD |
2. Antimicrobial Activity
Compounds with similar structures have also been investigated for their antimicrobial properties. For example, the addition of electron-withdrawing groups has been shown to enhance antibacterial activity against various strains . The presence of the bromo group in particular has been associated with increased efficacy against Gram-positive bacteria.
3. Anticancer Potential
Research indicates that derivatives of similar amine compounds can exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The precise mechanism often involves modulation of signaling pathways related to cell proliferation and survival .
Case Study 1: DPP-IV Inhibition
In a study involving the synthesis of aminobenzamide derivatives, several compounds were evaluated for their DPP-IV inhibitory activity. The most active derivatives demonstrated up to 38% inhibition at a concentration of 100 μM, providing a benchmark for future compounds like this compound .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of structurally related compounds. Compounds featuring bromo and methoxy substitutions showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
